3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Description
3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 878417-25-5) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Its molecular formula is C₁₇H₁₇N₃O₃, with a molar mass of 311.34 g/mol . Key structural features include:
- 2,5-Dimethyl groups on the pyrazolo ring.
- 3-Phenyl substituent enhancing aromatic interactions.
- 6-yl propanoic acid side chain contributing to hydrophilicity.
The compound is commercially available (e.g., AK Scientific) at 95% purity, primarily as a research intermediate in medicinal chemistry .
Properties
IUPAC Name |
3-(2,5-dimethyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-13(8-9-14(21)22)17(23)20-16(18-10)15(11(2)19-20)12-6-4-3-5-7-12/h3-7,19H,8-9H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZQPRGGCOSNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CCC(=O)O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrimidine Core
The core structure is synthesized via a cyclocondensation reaction between 3-methyl-5-aminopyrazole and a β-keto ester derivative. For example:
- Reaction Conditions :
This step yields 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate , which is subsequently functionalized.
Introduction of the Propanoic Acid Group
The propanoic acid moiety is introduced through a Michael addition or alkylation at the 6-position of the pyrimidine ring. For instance:
- Alkylation : Reacting the pyrimidine core with acrylic acid derivatives in the presence of a base (e.g., sodium hydride).
- Hydrolysis : Esters are hydrolyzed to carboxylic acids using aqueous NaOH or LiOH, followed by acidification with HCl.
Hydrolysis and Functional Group Interconversion
Ester-to-Acid Hydrolysis
A critical step involves converting ester intermediates to the target propanoic acid. For example:
- Procedure :
- Hydrolysis : Stir the ester intermediate (e.g., ethyl 3-(2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate) with 1–2 N NaOH in methanol at 25°C for 2–4 hours.
- Acidification : Adjust the pH to 2–3 using 1 N HCl, precipitating the carboxylic acid.
- Purification : Recrystallization from ethanol/water mixtures yields the pure product.
Optimization of Reaction Conditions
- Temperature Control : Hydrolysis at room temperature minimizes side reactions such as decarboxylation.
- Solvent Selection : Methanol or ethanol ensures solubility of both the ester and the resulting acid.
Alternative Routes: Functionalization of Preformed Heterocycles
Coupling Reactions
The propanoic acid chain can be introduced via Mitsunobu reactions or Grignard additions to preformed pyrazolo[1,5-a]pyrimidine derivatives. For example:
Reductive Amination
In one patented method, reductive amination of a ketone intermediate with ammonium acetate and sodium cyanoborohydride introduces the nitrogen required for ring closure.
Comparative Analysis of Synthetic Methods
The table below summarizes key preparation routes, highlighting yields and limitations:
Challenges and Optimization Strategies
Side Reactions
Purification Techniques
- Recrystallization : Ethanol/water (3:1) achieves >95% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted intermediates.
Industrial-Scale Synthesis Considerations
For large-scale production, the cyclocondensation route is preferred due to its simplicity and lower reagent costs. Key adjustments include:
- Continuous Flow Reactors : Reduce reaction times from 48 hours to 6–8 hours.
- Catalytic Methods : Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency.
Applications and Derivatives
While the primary focus is synthesis, the compound’s applications include:
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral activity against various viral pathogens. The structural characteristics of 3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid suggest potential efficacy in inhibiting viral replication mechanisms. In vitro studies have demonstrated its ability to interfere with viral entry and replication processes .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In studies involving animal models of inflammation, it has been observed to reduce markers of inflammation significantly. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Anticancer Activity
There is growing interest in the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. Preliminary data suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth in various cancer types. The compound's ability to target specific pathways involved in cancer progression makes it a candidate for further investigation in cancer therapeutics .
Case Study: Antiviral Screening
In a recent study focusing on antiviral screening, this compound was tested against several viruses including influenza and HIV. The results indicated a dose-dependent inhibition of viral replication with IC50 values comparable to standard antiviral drugs used in clinical settings .
Case Study: Anti-inflammatory Mechanisms
A study examining the anti-inflammatory effects of the compound utilized murine models to assess its efficacy in reducing paw edema induced by carrageenan injection. The results demonstrated a significant reduction in edema compared to control groups treated with saline solution, indicating its potential as an effective anti-inflammatory agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic Acid (CAS: 1158240-94-8)
- Molecular Formula : Likely C₁₀H₁₁N₃O₃ (exact data unavailable).
- Key Differences : Lacks the 2-methyl and 3-phenyl groups, reducing steric bulk and lipophilicity.
- Applications : Marketed by EOS Med Chem and Combi-Blocks for medicinal research .
Fluorinated Analog (ID: D724-1023, )
- Molecular Formula : C₁₆H₁₄FN₃O₃ (MW: 315.3 g/mol).
- Key Differences : Fluorine substitution likely replaces a methyl or hydrogen, altering electronic properties and bioavailability .
3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic Acid (CAS: 1260379-42-7)
Triazolo[1,5-a]pyrimidine Derivatives
3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-propionic Acid (CAS: 883550-13-8)
Imidazo-Pyrrolo-Pyrazine Derivatives
3-(1-Cyclohexyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)propanoic Acid
- Synthesized as intermediates in kinase inhibitor development .
Structural and Physicochemical Comparison
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural similarity.
Research and Application Insights
- Medicinal Chemistry : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors and anti-inflammatory agents. The phenyl group in the target compound may enhance binding to hydrophobic enzyme pockets .
- Solubility: The propanoic acid moiety improves aqueous solubility across derivatives, but lipophilic groups (e.g., phenyl, cyclohexyl) modulate membrane permeability .
- Synthetic Utility : Fluorinated and chlorinated analogs are prioritized in drug discovery for tuning metabolic stability and target affinity .
Biological Activity
3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 883550-13-8
- Molecular Formula : CHNO
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases and enzymes that play crucial roles in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit certain kinases that are pivotal in cancer cell signaling pathways.
- Regulation of Apoptosis : It may influence apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in various studies focusing on its therapeutic potential in treating conditions such as cancer and inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor Activity | Inhibition of tumor cell proliferation | , |
| Anti-inflammatory | Reduction in cytokine levels | , |
| Enzyme Inhibition | Inhibition of specific kinases | , |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical models.
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of the compound on human cancer cell lines, significant inhibition of cell growth was observed. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects in a murine model of arthritis. Results indicated a marked decrease in joint swelling and pain scores, correlating with reduced levels of TNF-alpha and IL-6.
Q & A
Q. What are the optimal synthetic routes for 3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, and how can reaction conditions be fine-tuned to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazolo-pyrimidine precursors. Key steps include cyclization, alkylation, and carboxylation. For example:
- Cyclization : Use a mixture of substituted pyrazole and pyrimidine intermediates under reflux with acetic acid or DMF as solvents .
- Carboxylation : Introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like DMAP or EDC .
Q. Optimization Strategies :
| Parameter | Impact on Yield/Purity | Example Conditions |
|---|---|---|
| Temperature | Higher temps (80–100°C) improve cyclization but risk decomposition | Reflux in toluene |
| Solvent Polarity | Polar aprotic solvents (DMF) enhance carboxylation efficiency | DMF at 60°C |
| Catalyst Loading | 10–15 mol% DMAP maximizes coupling reaction rates | DMAP (12 mol%) |
Characterization via NMR and HPLC ensures purity (>95%) and structural fidelity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyrazolo-pyrimidine core and substituents. Key signals include:
- HPLC-MS : Monitor purity and detect byproducts. Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–10 min) .
- IR Spectroscopy : Validate carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and pyrimidine C=O (~1680 cm⁻¹) .
Q. How can in vitro biological activity screening be designed to evaluate its pharmacological potential?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors associated with pyrazolo-pyrimidines (e.g., kinases, GPCRs) .
- Assay Design :
- Enzyme Inhibition : Measure IC50 via fluorometric or colorimetric assays (e.g., ATPase activity).
- Cell-Based Assays : Use HEK293 or HeLa cells for cytotoxicity (MTT assay) or apoptosis (Annexin V staining) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can structural contradictions in biological activity data (e.g., variable IC50 across studies) be resolved?
Methodological Answer: Discrepancies often arise from differences in:
- Stereochemical Purity : Chiral impurities (e.g., at C6) alter binding affinity. Use chiral HPLC or SFC to isolate enantiomers .
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) impacts ionization of the carboxylic acid group. Standardize protocols across labs .
- Metabolic Stability : Test metabolites (e.g., via liver microsomes) to rule out off-target effects .
Q. What strategies are effective for designing derivatives with improved selectivity for specific biological targets?
Methodological Answer:
Q. How can mechanistic studies elucidate its interaction with enzymes like phosphodiesterases or cyclin-dependent kinases?
Methodological Answer:
- Kinetic Analysis : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding .
- X-ray Crystallography : Co-crystallize the compound with human CDK2 (PDB ID: 1HCL) to identify key hydrogen bonds (e.g., with Glu81) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to optimize interactions .
Q. What methodologies integrate computational chemistry to predict physicochemical properties or toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (2.1–2.5), solubility (>50 µM), and CYP450 inhibition risk .
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., with GROMACS) to guide prodrug design .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and carcinogenicity based on structural alerts (e.g., nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
